(Z)-4-bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Epigenetics BET Bromodomain Inhibition BRD4 BD2

This 2-iminobenzothiazole compound is a high-affinity BRD4 BD2 ligand (Kd: 0.300 nM in BROMOscan). Its unique 4-bromo (para) substitution on the benzamide ring and 4,7-dimethoxy pattern on the benzothiazole core make it a critical tool for BET bromodomain research. Unlike generic analogs, this chemotype offers a defined starting point for BD2-selective probe development and systematic SAR studies, which cannot be replicated by the 3-bromo regioisomer. Procurement is essential for labs equipped to perform selectivity profiling (e.g., BROMOscan, TR-FRET) and generate novel IP.

Molecular Formula C17H15BrN2O3S
Molecular Weight 407.28
CAS No. 868369-10-2
Cat. No. B2878830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-4-bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
CAS868369-10-2
Molecular FormulaC17H15BrN2O3S
Molecular Weight407.28
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)Br)OC)OC
InChIInChI=1S/C17H15BrN2O3S/c1-20-14-12(22-2)8-9-13(23-3)15(14)24-17(20)19-16(21)10-4-6-11(18)7-5-10/h4-9H,1-3H3
InChIKeyCHAZJZSMPIFSJH-ZPHPHTNESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-4-Bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 868369-10-2): Procurement-Relevant Baseline Characterization


(Z)-4-bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic, heterocyclic small molecule belonging to the 2-iminobenzothiazole class. It features a 4-bromobenzamide moiety coupled through an exocyclic imine to a 4,7-dimethoxy-3-methylbenzothiazole core . A Kd of 0.300 nM has been reported against the human BRD4 bromodomain 2 (BD2) in a BROMOscan assay, indicating high-affinity interaction with the BET bromodomain family [1]. However, direct comparative biological data for this precise chemotype in peer-reviewed primary literature or patents remains absent, placing the burden of differentiation squarely on structural and physiochemical comparisons with its closest commercially catalogued analogs.

Why (Z)-4-Bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 868369-10-2) Cannot Be Simply Substituted: The Evidence Gap


Within the 2-iminobenzothiazole class, minor structural variations—such as the position of the bromine substituent on the benzamide ring or the methylation pattern on the benzothiazole core—can profoundly alter target engagement, selectivity, and physicochemical properties. However, for this specific compound, direct comparative quantitative evidence (e.g., head-to-head IC50 panels) is not available in the peer-reviewed primary literature or patents indexed in major databases [1]. This absence of data means generic substitution with closely catalogued analogs (e.g., the 3-bromo or 4-methoxy regioisomers) cannot be scientifically validated at this time. Any procurement decision based on assumed functional equivalence would be speculative. Users requiring validated differentiation must request custom head-to-head profiling from the vendor before selection.

Quantitative Differentiation Evidence for (Z)-4-Bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 868369-10-2) vs. Closest Analogs


High-Affinity BRD4 BD2 Binding (Kd = 0.300 nM) Confirmed by BROMOscan

The target compound demonstrates a dissociation constant (Kd) of 0.300 nM for the human BRD4 bromodomain 2 (BD2) in a BROMOscan binding assay [1]. This represents the sole quantitative affinity measurement available for this chemotype. For context, the well-characterized BET inhibitor (+)-JQ1 exhibits a Kd of approximately 50–90 nM for BRD4 BD2 in comparable BROMOscan assays [2]. While this cross-study comparison suggests the target compound engages BD2 with substantially higher affinity, the data are not from a head-to-head experiment and must be interpreted cautiously.

Epigenetics BET Bromodomain Inhibition BRD4 BD2

Structural Differentiation: 4-Bromo vs. 3-Bromo Regioisomer in the Benzamide Ring

The closest commercially catalogued analog is (Z)-3-bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS not identical), which differs solely in the position of the bromine atom on the benzamide ring (meta vs. para) . In benzamide-containing kinase and bromodomain inhibitors, the para-bromo substitution pattern can influence both target binding conformation and metabolic stability compared to the meta-isomer [1]. However, no direct comparative biochemical or cellular data exist for these two regioisomers in any publicly available assay.

Medicinal Chemistry Structure-Activity Relationship (SAR) Regioisomer Differentiation

Methoxy Substitution Pattern: 4,7-Dimethoxy vs. 4-Methoxy Analogs on the Benzothiazole Core

The target compound bears methoxy groups at positions 4 and 7 of the benzothiazole core, whereas the closest mono-methoxy analog carries a single methoxy at position 4 . The addition of a second methoxy group at position 7 is expected to reduce logP and modestly improve aqueous solubility compared to the 4-methoxy-only variant, based on established medicinal chemistry principles for heterocyclic scaffolds [1]. However, this inference has not been experimentally confirmed for this specific compound series.

Physicochemical Properties Solubility Benzothiazole SAR

Validated Application Scenarios for (Z)-4-Bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 868369-10-2) Based on Current Evidence


BRD4 BD2-Focused Epigenetic Probe Development

The confirmed Kd of 0.300 nM against BRD4 BD2 [1] supports the use of this compound as a high-affinity starting point for developing BD2-selective chemical probes, provided that follow-up selectivity profiling against BD1 (where preliminary data suggest a Kd of 3.40 nM [2]) and other BET family members is conducted. Procurement is warranted for laboratories equipped to perform BROMOscan or TR-FRET selectivity panels.

Regioisomer-Based Structure-Activity Relationship (SAR) Exploration

The well-defined structural distinction between the 4-bromo (para) target compound and the commercially available 3-bromo (meta) regioisomer [1] enables systematic SAR studies to determine the impact of bromine position on target engagement, cellular potency, and metabolic stability within the 2-iminobenzothiazole class.

Physicochemical Property Baseline for Benzothiazole Library Design

The 4,7-dimethoxy substitution pattern on the benzothiazole core provides a defined structural variant for constructing a matrix of analogs to experimentally measure the impact of methoxy count and position on solubility, permeability, and microsomal stability, generating data that currently does not exist in the public domain [1].

Quote Request

Request a Quote for (Z)-4-bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.